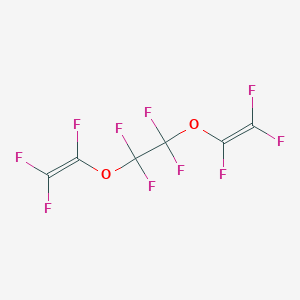
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene), commonly known as TFB, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. TFB is a colorless, odorless, and non-toxic liquid that has a high boiling point and is highly stable, making it an ideal candidate for various applications in the field of science.
Mecanismo De Acción
The exact mechanism of action of TFB is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids, altering their structure and function. TFB has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that TFB can affect various physiological processes such as cell proliferation, apoptosis, and gene expression. TFB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using TFB in laboratory experiments is its stability and non-toxic nature, making it safe to handle. TFB also has a high boiling point, making it useful for high-temperature reactions. However, TFB can be expensive to produce, and its high stability can make it difficult to react with other compounds.
Direcciones Futuras
There are numerous future directions for the use of TFB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. TFB can also be used as a coating material for medical implants, reducing the risk of infection and improving their biocompatibility. Additionally, TFB can be used in the manufacturing of electronic components, improving their performance and durability.
In conclusion, TFB is a unique and versatile compound that has numerous applications in scientific research. Its stability, non-toxic nature, and high boiling point make it an ideal candidate for various applications in the fields of chemistry, biology, and material science. With further research, TFB has the potential to revolutionize various industries and improve the quality of life for millions of people around the world.
Métodos De Síntesis
The synthesis of TFB is a complex process that involves the reaction of tetrafluoroethylene oxide with hexafluoropropylene oxide in the presence of a catalyst. The reaction is carried out under high pressure and high temperature, and the resulting product is purified using various techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
TFB has found numerous applications in scientific research, particularly in the fields of chemistry, biology, and material science. TFB is used as a solvent for various chemical reactions, as a lubricant in the manufacturing of electronic components, and as a coating material for various surfaces.
Propiedades
Número CAS |
1998-53-4 |
|---|---|
Nombre del producto |
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene) |
Fórmula molecular |
C6F10O2 |
Peso molecular |
294.05 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-1,2-bis(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C6F10O2/c7-1(8)3(11)17-5(13,14)6(15,16)18-4(12)2(9)10 |
Clave InChI |
JZCZUPUWPJOIFG-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
SMILES canónico |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Otros números CAS |
1998-53-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



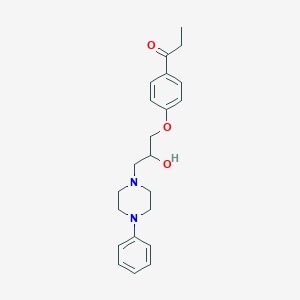
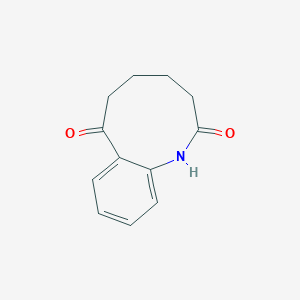
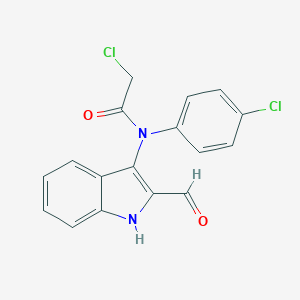
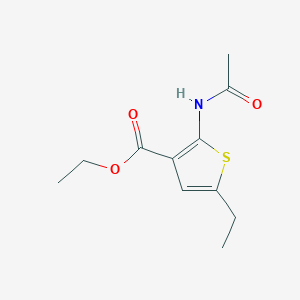

![2-Cyclohexen-1-one, 5,5-dimethyl-2-nitro-3-[(phenylmethyl)amino]-](/img/structure/B186923.png)

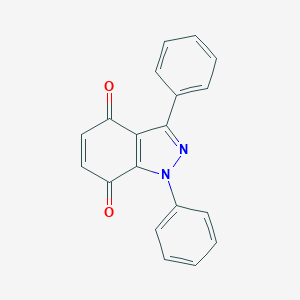
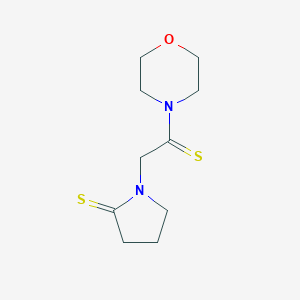
![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)
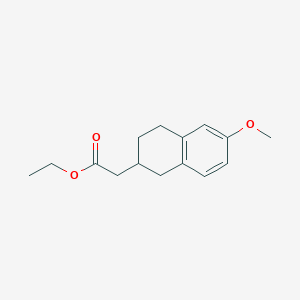
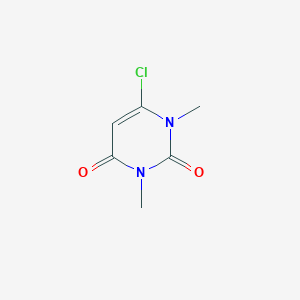
![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)